molecular formula C7H4ClF5OS B1431419 2-Chloro-5-(pentafluorosulfur)benzaldehyde CAS No. 1431329-76-8

2-Chloro-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1431419
CAS No.: 1431329-76-8
M. Wt: 266.62 g/mol
InChI Key: SWBTYNKTVFWDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(pentafluorosulfur)benzaldehyde is a useful research compound. Its molecular formula is C7H4ClF5OS and its molecular weight is 266.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(pentafluorosulfur)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can affect metabolic pathways by inhibiting or activating key enzymes, thereby altering the flux of metabolites through these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response . High doses of this compound can lead to toxicity, including liver and kidney damage, as well as adverse effects on the nervous and immune systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze the conversion of substrates into products. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites within the cell . For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the production of ATP and other key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment. For instance, this compound may accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.

Properties

IUPAC Name

2-chloro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBTYNKTVFWDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.